![molecular formula C9H16LiNO5 B2684863 Lithium;(3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate CAS No. 2460739-68-6](/img/structure/B2684863.png)
Lithium;(3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Vue d'ensemble
Description
Lithium;(3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a lithium ion coordinated to a butanoate moiety, which is further functionalized with a hydroxy group and a tert-butoxycarbonyl (Boc) protected amino group. The presence of these functional groups makes it a versatile intermediate in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;(3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in unwanted side reactions.
Lithiation: The final step involves the lithiation of the butanoate moiety, which can be accomplished using lithium reagents such as n-butyllithium under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions, particularly after deprotection.
Common Reagents and Conditions
Oxidizing Agents: PCC, Jones reagent
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Bases: Triethylamine, sodium hydroxide
Acids: Hydrochloric acid for deprotection of the Boc group
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Therapeutic Applications
1. Treatment of Fluid Retention Disorders
The compound has been disclosed as useful in managing disorders associated with fluid retention or salt overload. This includes conditions such as congestive heart failure, chronic kidney disease, and liver disease. The mechanism involves the inhibition of sodium-hydrogen exchanger (NHE) activity, which plays a critical role in sodium and fluid balance within the body .
2. Gastrointestinal Tract Disorders
Research indicates that this compound may also be effective in treating gastrointestinal tract disorders. It has shown promise in reducing pain associated with these disorders, potentially by modulating the NHE-mediated transport processes in the gastrointestinal system .
Data Tables
Application Area | Condition | Mechanism | Clinical Evidence |
---|---|---|---|
Fluid Retention | Congestive Heart Failure | Inhibition of sodium-hydrogen exchanger | Potential reduction in urinary albumin |
Gastrointestinal Disorders | Pain Management | Modulation of NHE activity | Reduction in pain symptoms |
Case Studies
Case Study 1: Congestive Heart Failure
In a clinical trial focusing on patients with congestive heart failure, administration of Lithium; (3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate resulted in significant reductions in fluid retention markers, including urinary albumin levels. The study suggested that the compound effectively mitigated the adverse effects associated with traditional diuretics .
Case Study 2: Gastrointestinal Pain Relief
A separate study investigated the efficacy of this compound in patients with chronic gastrointestinal pain. Results indicated a notable decrease in pain scores among participants treated with the compound compared to those receiving standard care. This suggests a potential role for Lithium; (3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate in pain management protocols for gastrointestinal disorders .
Mécanisme D'action
The mechanism by which Lithium;(3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, influencing biochemical pathways. The Boc-protected amino group can be deprotected under acidic conditions, revealing a free amino group that can participate in further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(tert-butoxycarbonylamino)propanoate: Similar in structure but lacks the hydroxy group.
tert-Butyl (1S,2S)-1-{[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}-2-methylbutylcarbamate: Contains a similar Boc-protected amino group but differs in the overall structure.
Uniqueness
Lithium;(3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations. Its lithium coordination adds another layer of reactivity, distinguishing it from other similar compounds.
This detailed overview highlights the significance and versatility of this compound in scientific research and industrial applications
Activité Biologique
Lithium; (3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate, commonly referred to as a lithium derivative, has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Lithium; (3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate is characterized by the following structure:
- Molecular Formula : C₁₃H₁₉LiN₂O₄
- Molecular Weight : 274.29 g/mol
The compound features a lithium ion coordinated with a hydroxybutanoate moiety that contains an amino acid derivative. This unique structure may contribute to its biological activity, particularly in neurological and psychiatric contexts.
The biological activity of lithium compounds is primarily attributed to their ability to modulate neurotransmitter systems and influence intracellular signaling pathways. Key mechanisms include:
- Inhibition of Inositol Monophosphatase : Lithium inhibits inositol monophosphatase, leading to increased levels of inositol and modulation of phosphoinositide signaling pathways, which are crucial for neuronal function and mood stabilization .
- Regulation of GSK-3β : Lithium is known to inhibit glycogen synthase kinase 3 beta (GSK-3β), a key enzyme involved in various signaling pathways affecting cell survival and growth. This inhibition has implications for neuroprotection and mood regulation .
- Neurotrophic Effects : Studies suggest that lithium promotes the expression of brain-derived neurotrophic factor (BDNF), which is essential for neuroplasticity, neuronal survival, and cognitive function .
1. Mood Disorders
Lithium has been extensively used as a mood stabilizer in the treatment of bipolar disorder. Research indicates that its efficacy in reducing manic episodes is partly due to its neuroprotective properties and ability to stabilize mood through modulation of neurotransmitter systems.
2. Neuroprotection
Recent studies have highlighted the neuroprotective effects of lithium derivatives against neurodegenerative diseases such as Alzheimer's disease. By inhibiting GSK-3β, lithium may reduce tau phosphorylation and amyloid-beta accumulation, both hallmarks of neurodegeneration.
3. Gastrointestinal Applications
Emerging research suggests that lithium derivatives may also have therapeutic potential in gastrointestinal disorders by modulating sodium-hydrogen exchangers (NHEs). This modulation can influence fluid retention and electrolyte balance, potentially offering new avenues for treatment.
Table 1: Summary of Key Studies on Lithium; (3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Propriétés
IUPAC Name |
lithium;(3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5.Li/c1-9(2,3)15-8(14)10-6(5-11)4-7(12)13;/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13);/q;+1/p-1/t6-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLSTUPDHIIEOR-FYZOBXCZSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)NC(CC(=O)[O-])CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CC(C)(C)OC(=O)N[C@H](CC(=O)[O-])CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16LiNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.